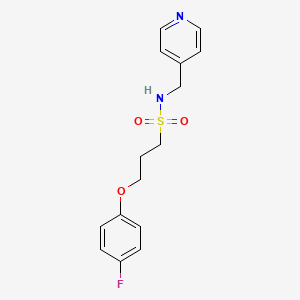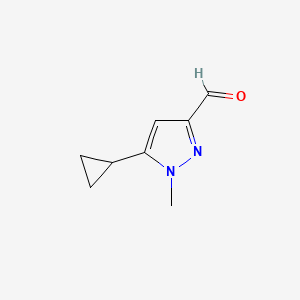
3,5-Difluoro-2-nitrophenylacetic acid
Descripción general
Descripción
3,5-Difluoro-2-nitrophenylacetic acid is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of nitro and difluoro groups attached to a phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-nitrophenylacetic acid typically involves the nitration of 3,5-difluorophenyl acetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Amino-3,5-difluorophenyl acetic acid.
Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-2-nitrophenylacetic acid is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the difluoro groups can influence the compound’s reactivity and binding affinity to various molecular targets. The acetic acid moiety can interact with biological molecules, potentially affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorophenyl acetic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrophenyl acetic acid: Lacks the difluoro groups, which can affect its chemical properties and reactivity.
2,3-Difluorophenyl acetic acid: Similar structure but with different positioning of the fluorine atoms, leading to variations in reactivity and applications.
Uniqueness
3,5-Difluoro-2-nitrophenylacetic acid is unique due to the combination of nitro and difluoro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(3,5-difluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZALAFDDZVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2380249.png)
![2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2380250.png)


![1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one](/img/structure/B2380254.png)
![ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2380255.png)
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)

![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)

